GPI-1485

Description

Propriétés

IUPAC Name |

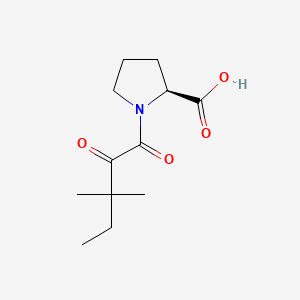

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPALECPEUVCTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186268-78-0 | |

| Record name | GPI-1485 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GPI-1485 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GPI-1485 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

La synthèse de GPI-1485 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions impliquant la formation d'un cycle pyrrolidine.

Modifications de groupe fonctionnel : La structure de base est ensuite modifiée en introduisant divers groupes fonctionnels pour obtenir les propriétés chimiques souhaitées.

Purification et caractérisation : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne et caractérisé en utilisant des méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).

Les méthodes de production industrielle de this compound impliquent la mise à l'échelle du processus de synthèse en laboratoire tout en garantissant la pureté et la cohérence du produit final. Cela comprend généralement l'optimisation des conditions réactionnelles, l'utilisation de réactifs de haute qualité et la mise en œuvre de mesures strictes de contrôle de la qualité .

Analyse Des Réactions Chimiques

GPI-1485 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium lithium, conduisant à des formes réduites de this compound.

Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Chimie : this compound est utilisé comme composé modèle pour étudier les propriétés et les réactions des ligands neuro-immunophilin.

Biologie : En recherche biologique, this compound est utilisé pour étudier les mécanismes de réparation et de régénération nerveuse.

Médecine : this compound s'est avéré prometteur dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et de conditions telles que la dysfonction érectile suite à une lésion nerveuse.

Industrie : This compound est étudié pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques et de systèmes d'administration de médicaments

5. Mécanisme d'action

This compound exerce ses effets en se liant aux protéines de liaison à la FK-506, qui sont une sous-classe de protéines immunophilin. Ces protéines médient les actions des médicaments immunosuppresseurs et sont impliquées dans divers processus cellulaires. La liaison de this compound à ces protéines favorise l'activité neurotrophique, conduisant à la réparation et à la régénération des nerfs endommagés. Les cibles moléculaires et les voies impliquées comprennent la peptidyl-prolyl cis-trans isomérase FKBP1A, qui joue un rôle crucial dans les effets neuroprotecteurs de this compound .

Applications De Recherche Scientifique

Potential Treatment for Neurodegenerative Diseases

GPI-1485 is primarily studied for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). PD is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to motor dysfunctions such as tremors and rigidity. The compound's neurotrophic effects indicate its potential to promote neuronal survival and regeneration in affected areas of the brain.

Experimental Procedures:

- Preclinical Studies: Animal models are administered this compound via oral or injectable routes. Researchers assess motor functions, neuronal survival rates, and dopamine levels.

- Clinical Trials: Patients with early-stage PD receive this compound alongside standard treatments. Outcomes are measured using scales like the Unified Parkinson’s Disease Rating Scale.

Antioxidant Activity

Preliminary studies suggest that (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid may exhibit antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress. This activity is crucial for maintaining cellular health and preventing neurodegeneration.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial effects, indicating that (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid may also possess these properties. This opens avenues for its application in developing new antimicrobial agents.

Enzyme Inhibition

The unique structural features of this compound might allow it to inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial in drug development for various diseases where enzyme activity is dysregulated.

Mécanisme D'action

GPI-1485 exerts its effects by binding to FK-506-binding proteins, which are a subclass of immunophilin proteins. These proteins mediate the actions of immunosuppressant drugs and are involved in various cellular processes. The binding of this compound to these proteins promotes neurotrophic activity, leading to the repair and regeneration of damaged nerves. The molecular targets and pathways involved include the peptidyl-prolyl cis-trans isomerase FKBP1A, which plays a crucial role in the neuroprotective effects of this compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogous pyrrolidine-2-carboxylic acid derivatives, focusing on substituents, molecular features, and applications.

Table 1: Comparative Analysis of Pyrrolidine-2-carboxylic Acid Derivatives

Key Differences and Implications

Substituent Complexity: The target compound’s 3,3-dimethyl-2-oxopentanoyl group introduces steric hindrance and lipophilicity, distinguishing it from simpler derivatives like Alanyl-Proline or phenyl-substituted analogs . Lisinopril and Captopril feature pharmacologically critical groups (e.g., sulfhydryl in Captopril for ACE binding), whereas the target compound lacks such therapeutic moieties .

Stereochemical Considerations :

- The (2S) configuration is conserved in all listed compounds, but substituent positions vary. For example, (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid places the phenyl group at the 2-position, altering spatial interactions compared to the target compound’s 1-position acyl group .

Applications: Unlike Lisinopril and Captopril (approved pharmaceuticals), the target compound is strictly for research, reflecting its unoptimized pharmacokinetic profile .

Physicochemical Properties

- Solubility : The carboxylic acid moiety ensures moderate aqueous solubility, similar to other pyrrolidine derivatives .

Activité Biologique

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, also known as GPI-1485, is a chiral compound with significant potential in medicinal chemistry, particularly in the treatment of neurodegenerative diseases like Parkinson's disease (PD). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 241.287 g/mol

- CAS Number : 186268-78-0

- Melting Point : 84–87 °C

The compound's structure includes a pyrrolidine backbone and a carboxylic acid functional group, which suggests interactions with various biological macromolecules. Its unique dimethyl-substituted ketone moiety contributes to its biological activity.

Neuroprotective Effects

This compound has been primarily investigated for its neurotrophic properties, making it a candidate for neuroprotection in PD. Preclinical studies indicate that it may enhance neuronal survival and improve motor function in animal models of PD by promoting dopamine levels and protecting dopaminergic neurons from degeneration.

Antioxidant Activity

Preliminary studies suggest that (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid exhibits antioxidant properties , potentially scavenging free radicals and reducing oxidative stress in cells. This mechanism could be crucial in mitigating cellular damage associated with neurodegenerative diseases.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic disorders. The structural characteristics allow for interactions that can modulate enzyme activity.

Case Studies and Experimental Data

Several studies have evaluated the efficacy of this compound through both in vitro and in vivo models:

-

Preclinical Studies :

- Animal models treated with this compound showed improved motor function and increased neuronal survival rates compared to control groups.

- The compound was administered via oral or injection methods, with outcomes measured using standardized scales like the Unified Parkinson’s Disease Rating Scale.

-

Clinical Trials :

- Early-stage clinical trials have begun to assess the safety and efficacy of this compound in human subjects alongside standard PD treatments. Initial results indicate promising outcomes regarding motor function improvement and quality of life enhancements.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Pyrrolidine Carboxylic Acid | Pyrrolidine ring with carboxylic acid | Antioxidant | Lacks ketone functionality |

| 3-Aminopyrrolidine | Amino group substitution | Antimicrobial | Contains an amino group instead of a ketone |

| 4-Hydroxyproline | Hydroxylated proline derivative | Collagen synthesis enhancer | Hydroxyl group changes reactivity |

This table highlights the unique aspects of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, particularly its specific ketone and carboxylic functionalities that may confer distinct biological activities not found in others.

Q & A

Basic: What are the recommended synthetic routes for (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves coupling a pyrrolidine-2-carboxylic acid derivative with a 3,3-dimethyl-2-oxopentanoyl moiety. Key steps include:

- Chiral control : Use (2S)-pyrrolidine-2-carboxylic acid as the starting material to retain stereochemistry .

- Protection strategies : Employ Fmoc or tert-butoxycarbonyl (Boc) groups to protect reactive sites during acylation, as seen in analogous pyrrolidine derivatives .

- Coupling reagents : Carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) facilitate amide bond formation .

Post-synthesis, deprotection under mild acidic or basic conditions yields the target compound.

Basic: How is the structural identity and purity of this compound confirmed?

- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent positions. For example, the α-proton of the pyrrolidine ring resonates near δ 4.2–4.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHNO, theoretical 241.13 g/mol) .

- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

- HPLC purity : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended) .

Basic: What are the critical safety and handling protocols for this compound?

- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the ketone group. Avoid prolonged exposure to moisture or light .

- Hazards : While no acute toxicity is reported in SDS, assume potential irritancy. Use PPE (gloves, goggles) and work in a fume hood .

- Disposal : Follow institutional guidelines for organic waste, incinerating at >800°C to ensure complete degradation .

Advanced: How can enantiomeric purity be optimized during synthesis?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to resolve diastereomers .

- Kinetic resolution : Employ enzymes like lipases or proteases to selectively hydrolyze undesired enantiomers .

- Reaction monitoring : Track enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy at key synthetic steps .

Advanced: What methodologies address low yields in the acylation step?

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility, while additives like HOBt reduce racemization .

- Temperature control : Conduct reactions at 0–4°C to minimize side reactions (e.g., diketopiperazine formation) .

- Protecting group alternatives : Replace Fmoc with Boc if steric hindrance limits coupling efficiency .

Advanced: How should researchers assess the compound’s stability under experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- pH stability : Test solubility and integrity in buffers (pH 2–10) to simulate biological assay conditions. Degradation peaks in HPLC indicate hydrolytic susceptibility .

Advanced: What biological activity hypotheses are plausible based on structural analogs?

- Enzyme inhibition : The pyrrolidine scaffold and ketone group suggest potential as a protease inhibitor (e.g., similar to captopril’s ACE inhibition) .

- Cellular assays : Screen for cytotoxicity (MTT assay) and target engagement (e.g., fluorescence-based protease activity assays) .

- Molecular docking : Model interactions with proteases (e.g., cathepsin B) using software like AutoDock to prioritize targets .

Advanced: How can conflicting solubility data in literature be resolved?

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy .

- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility for in vitro studies .

Advanced: What strategies mitigate batch-to-batch variability in synthetic batches?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., reagent equivalents, temperature) and reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.